Cas no 1539826-88-4 (N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine)

N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
-
- N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine
- 4-N-cyclohexyl-6-N-methylpyrimidine-4,6-diamine
- N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine
-
- インチ: 1S/C11H18N4/c1-12-10-7-11(14-8-13-10)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,12,13,14,15)
- InChIKey: ZPCGQJNOHRTDFB-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(NC)N=CN=1)C1CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 179
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 49.8
N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6567-9222-1g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 1g |
$425.0 | 2023-09-05 | |
Life Chemicals | F6567-9222-10g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 10g |
$1785.0 | 2023-09-05 | |
Life Chemicals | F6567-9222-0.5g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 0.5g |
$403.0 | 2023-09-05 | |
Life Chemicals | F6567-9222-5g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 5g |
$1275.0 | 2023-09-05 | |
TRC | N307091-500mg |
n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 500mg |
$ 390.00 | 2022-06-03 | ||
Life Chemicals | F6567-9222-0.25g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 0.25g |
$382.0 | 2023-09-05 | |
Life Chemicals | F6567-9222-2.5g |
N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 95%+ | 2.5g |
$850.0 | 2023-09-05 | |
TRC | N307091-100mg |
n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | N307091-1g |
n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |
1539826-88-4 | 1g |
$ 615.00 | 2022-06-03 |
N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
5. Book reviews
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamineに関する追加情報
Recent Advances in the Study of N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine (CAS: 1539826-88-4)
N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine (CAS: 1539826-88-4) is a pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound has been identified as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential applications in drug discovery.
One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, making it a potential candidate for targeted cancer therapies. In vitro and in vivo studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells, particularly those with mutations in the PI3K/AKT/mTOR pathway. The compound's unique structural features, including the cyclohexyl and methyl substituents, contribute to its selective binding affinity and improved pharmacokinetic profile compared to earlier-generation inhibitors.
Another area of interest is the compound's potential as an antimicrobial agent. Preliminary studies have shown that N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine exhibits activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Researchers are currently investigating its mechanism of action, which appears to involve interference with nucleic acid synthesis and cell wall integrity. These findings suggest that this compound could serve as a lead structure for the development of new antibiotics.
Recent synthetic efforts have focused on optimizing the yield and purity of N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine, with several novel synthetic routes being reported in the literature. These methods have improved the scalability of the compound's production, making it more accessible for further preclinical and clinical studies. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance its biological activity and reduce off-target effects.
In conclusion, N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine (CAS: 1539826-88-4) represents a versatile and promising compound in the field of medicinal chemistry. Its dual potential as an anticancer and antimicrobial agent, combined with its favorable pharmacological properties, makes it a valuable candidate for further development. Future research should focus on advancing this compound through preclinical trials and exploring its potential in combination therapies.
1539826-88-4 (N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine) 関連製品
- 1020051-62-0(N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 2168743-30-2(2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine)
- 1807269-10-8(Ethyl 3-chloro-4-fluoropicolinate)
- 1805037-30-2(Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate)
- 1351413-81-4(3-Pyridinecarbonitrile, 4-(difluoromethyl)-6-fluoro-)
- 2228545-79-5(2-(bromomethyl)-3,3-diethoxyprop-1-ene)
- 896275-71-1(3-{1-(4-methylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-1-(4-methylphenyl)urea)
- 1091012-75-7(N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide)
- 67733-57-7(2,3,7,8-TETRABROMODIBENZOFURAN)
- 2227683-45-4(rac-2-(1R,2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)




